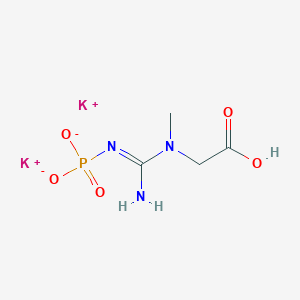

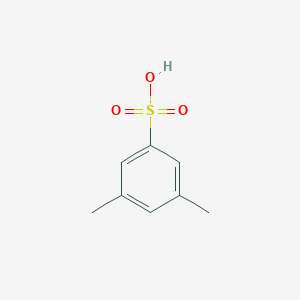

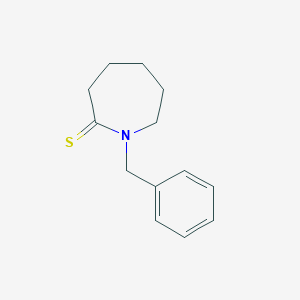

![molecular formula C12H22N4O6 B102961 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- CAS No. 17464-88-9](/img/structure/B102961.png)

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-

Vue d'ensemble

Description

This compound is an organic compound with potential applications in various fields such as catalysts, electronic devices, fluorescent dyes, biosensors, and nanoparticles . It is also being studied for use in optical materials and light-emitting diodes .

Molecular Structure Analysis

The molecular formula of this compound is C8H14N4O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility in water and most polar organic solvents . Its molecular weight is 198.2224 .Applications De Recherche Scientifique

Application in Powder Coatings

Scientific Field

Materials Science - Powder Coatings

Summary of the Application

1,3,4,6-Tetrakis(methoxymethyl)glycoluril is used as a crosslinker in the production of powder coatings . Powder coatings are a type of coating that is applied as a free-flowing, dry powder. The main difference between a conventional liquid paint and a powder coating is that the powder coating does not require a solvent to keep the binder and filler parts in a liquid suspension form.

Methods of Application

The powder is typically applied electrostatically and is then cured under heat to allow it to flow and form a “skin”. The compound 1,3,4,6-Tetrakis(methoxymethyl)glycoluril, being a crosslinker, helps in improving the properties of the final coating. It helps in improving the adhesion of the cured films, increases corrosion resistance, and flexibility .

Results or Outcomes

The use of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in powder coatings results in coatings with improved adhesion, increased corrosion resistance, and enhanced flexibility . This makes the coatings more durable and suitable for a variety of applications.

Application in Photoresists

Scientific Field

Materials Science - Photoresists

Summary of the Application

1,3,4,6-Tetrakis(methoxymethyl)glycoluril is also used in the production of photoresists, particularly those with antireflective coatings . Photoresists are light-sensitive materials used in several processes, such as photolithography and photoengraving, to form a patterned coating on a surface.

Methods of Application

The compound is used as a crosslinker in the production of photoresists. The photoresist is applied to a surface and then exposed to light, which crosslinks the polymer and forms a hard, chemically resistant layer. The unexposed areas can then be removed with a developer solution.

Results or Outcomes

The use of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in photoresists results in coatings with improved properties. The crosslinked areas show high chemical resistance, making them suitable for various etching and plating processes .

Application in Water Treatment

Scientific Field

Environmental Science - Water Treatment

Summary of the Application

1,3,4,6-Tetrakis(methoxymethyl)glycoluril is used in water treatment processes . Water treatment involves the removal of contaminants from water to make it suitable for specific end-uses such as drinking, industrial water supply, and irrigation.

Methods of Application

The compound can be used as a crosslinking agent in the formation of hydrogels that can absorb and remove pollutants from water . The hydrogels are typically dispersed in the water, where they absorb pollutants, and then removed, leaving behind cleaner water.

Results or Outcomes

The use of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in water treatment results in the effective removal of pollutants from water, making it safer for its intended use .

Application in Thermosetting Powder Coatings

Scientific Field

Materials Science - Coatings

Summary of the Application

1,3,4,6-Tetrakis(methoxymethyl)glycoluril is used as a crosslinking agent for thermosetting powder coatings . Thermosetting powder coatings are a type of coating that hardens when heated and cannot be remelted or reshaped once cured.

Methods of Application

The powder coating is typically applied to a surface and then heated, causing the coating to flow and form a hard, durable finish. The compound 1,3,4,6-Tetrakis(methoxymethyl)glycoluril, being a crosslinker, helps in improving the properties of the final coating.

Results or Outcomes

The use of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in thermosetting powder coatings results in coatings with improved hardness, durability, and resistance to environmental factors .

Application in Waterborne Acrylic Baking Paint

Scientific Field

Materials Science - Paints and Coatings

Summary of the Application

1,3,4,6-Tetrakis(methoxymethyl)glycoluril is used as a crosslinking curing agent for waterborne acrylic baking paint . Acrylic baking paint is a type of paint that hardens when heated, forming a durable and resistant coating.

Methods of Application

The compound is mixed with the acrylic paint components before application. Once the paint is applied to a surface, it is then heated, causing the paint to flow and form a hard, durable finish. The compound, being a crosslinker, helps in improving the properties of the final coating .

Results or Outcomes

The use of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in waterborne acrylic baking paint results in coatings with improved hardness, durability, and resistance to environmental factors .

Application in Surface Coating

Scientific Field

Materials Science - Surface Coatings

Summary of the Application

1,3,4,6-Tetrakis(methoxymethyl)glycoluril is a cross-linking agent that can be immobilized on various surfaces, including polyvinyl and magnesium oxide . This allows for the creation of durable and resistant surface coatings.

Methods of Application

The compound is mixed with other coating materials and then applied to the surface. The coated surface is then heated, causing the coating to harden and form a durable and resistant layer .

Results or Outcomes

The use of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in surface coatings results in surfaces with improved hardness, durability, and resistance to environmental factors .

Orientations Futures

Propriétés

IUPAC Name |

1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQJGMGAMHFMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066202 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

CAS RN |

17464-88-9 | |

| Record name | MX 270 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17464-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

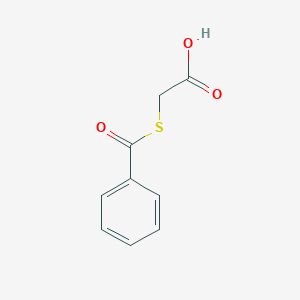

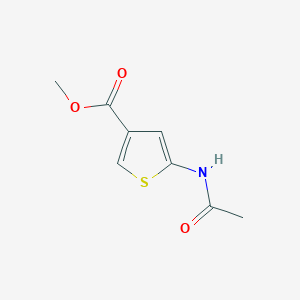

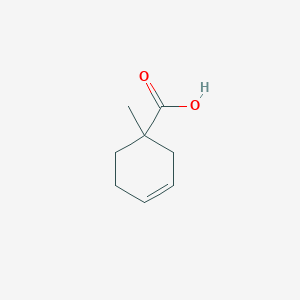

![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)